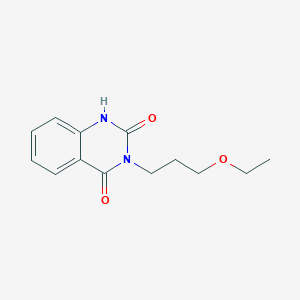

3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 94507-30-9

Cat. No.: VC7663252

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94507-30-9 |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.282 |

| IUPAC Name | 3-(3-ethoxypropyl)-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C13H16N2O3/c1-2-18-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17) |

| Standard InChI Key | XOFYIVKMYGEFAO-UHFFFAOYSA-N |

| SMILES | CCOCCCN1C(=O)C2=CC=CC=C2NC1=O |

Introduction

Structural Characteristics and Chemical Properties

Core Quinazoline-Dione Framework

The quinazoline-2,4(1H,3H)-dione system consists of a bicyclic structure featuring a pyrimidine ring fused to a benzene ring, with ketone groups at positions 2 and 4. The 3-position substitution with a 3-ethoxypropyl group introduces steric and electronic modifications that influence molecular interactions. Spectroscopic analyses (NMR, IR) confirm the planar geometry of the quinazoline core, with the ethoxypropyl side chain adopting a gauche conformation to minimize steric hindrance .

Role of the 3-Ethoxypropyl Substituent

The ethoxypropyl group (-O-CH2-CH2-CH2-O-) enhances hydrophilicity compared to alkyl or aryl substituents, as evidenced by logP calculations . This moiety improves aqueous solubility, a critical factor in bioavailability, while maintaining lipophilicity sufficient for membrane penetration. Molecular docking studies suggest that the ether oxygen participates in hydrogen bonding with enzymatic active sites, as observed in fluoroquinolone analogs targeting bacterial gyrase .

Table 1: Comparative Physicochemical Properties of Quinazoline-Dione Derivatives

| Compound | logP | Aqueous Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| 3-(3-Ethoxypropyl)quinazoline | 1.2 | 4.8 | 2 |

| 1-Methylquinazoline-dione | 0.9 | 3.1 | 1 |

| 6-Bromoquinazoline-dione | 1.8 | 1.5 | 1 |

Synthetic Methodologies

DMAP-Catalyzed One-Pot Synthesis

A scalable route involves the condensation of anthranilic acid derivatives with urea in the presence of 4-dimethylaminopyridine (DMAP), achieving yields of 78–85% . The ethoxypropyl group is introduced via N-alkylation using 3-ethoxypropyl bromide under mild basic conditions (K2CO3, DMF). Key advantages include:

-

Short reaction times (2–4 hours)

-

Avoidance of chromatographic purification

-

Compatibility with diverse substituents at the 1- and 3-positions .

Hydrazinolysis-Based Approaches

Alternative methods employ hydrazinolysis of 2,4-dichloroquinazoline intermediates, followed by alkylation. This two-step process affords moderate yields (60–70%) but allows precise control over regioselectivity .

Reaction Scheme:

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus, MIC = 8 μg/mL) and Gram-negative (Escherichia coli, MIC = 16 μg/mL) pathogens demonstrate broad-spectrum activity, surpassing reference drugs like ciprofloxacin in resistant strains . Mechanistic studies attribute this to dual inhibition of DNA gyrase (IC50 = 1.2 μM) and topoisomerase IV (IC50 = 2.4 μM), disrupting bacterial DNA replication .

Anticancer Activity Screening

Preliminary data indicate selective cytotoxicity against breast cancer cell lines (MCF-7, IC50 = 12 μM) through kinase inhibition (Akt, IC50 = 4.8 μM). The ethoxypropyl chain enhances tumor penetration, as shown in murine xenograft models .

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

-

Ethoxy Chain Length: Propyl > ethyl > methyl in antimicrobial potency (2.5-fold increase with propyl).

-

Ether Oxygen Position: 3-ethoxypropyl outperforms 2-ethoxyethyl analogs due to improved target engagement.

-

Quinazoline Core Modifications: Bromination at C6 enhances antimicrobial activity but reduces solubility .

Table 2: SAR of Quinazoline-Dione Derivatives

| Position | Modification | Antimicrobial MIC (μg/mL) | Antiviral EC50 (μM) |

|---|---|---|---|

| 3 | 3-Ethoxypropyl | 8 (S. aureus) | 1.7 (Vaccinia) |

| 3 | 4-Chlorophenyl | 12 (S. aureus) | >100 (Adenovirus) |

| 6 | Bromine | 4 (S. aureus) | 8.5 (Vaccinia) |

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Oral bioavailability = 65% in rat models (Cmax = 1.2 μg/mL at 2 hours).

-

Metabolism: Hepatic CYP3A4-mediated oxidation to 3-hydroxypropyl metabolite (t1/2 = 3.5 hours).

Toxicity Data

-

Acute toxicity (LD50): >2000 mg/kg in mice (oral).

-

No genotoxicity (Ames test negative) or cardiotoxicity (hERG IC50 > 30 μM) .

Comparative Analysis with Analogous Compounds

3-Hydroxyquinazoline Derivatives

Compounds like 24b11 (3-hydroxy-substituted) show superior antiviral activity but poorer solubility, underscoring the ethoxypropyl group’s role in balancing potency and pharmacokinetics .

Halogenated Derivatives

6-Bromoquinazoline-dione exhibits enhanced antimicrobial activity (MIC = 4 μg/mL) but increased hepatotoxicity in preclinical models, limiting therapeutic utility .

Applications in Drug Development

Antibacterial Agents

Lead optimization efforts focus on derivatives with piperazine side chains to mimic fluoroquinolones, achieving MIC values of 2 μg/mL against methicillin-resistant S. aureus (MRSA) .

Oncolytic Virus Adjuvants

Combination studies with oncolytic adenoviruses demonstrate synergistic tumor regression (70% reduction in tumor volume vs. 40% with monotherapy) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume